molecular formula C7H16N2O2S B8461515 3-(Pyrrolidin-1-ylsulfonyl)propylamine

3-(Pyrrolidin-1-ylsulfonyl)propylamine

Cat. No. B8461515
M. Wt: 192.28 g/mol
InChI Key: OSDWCMNBYAUVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-ylsulfonyl)propylamine is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrrolidin-1-ylsulfonyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-ylsulfonyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylpropan-1-amine

InChI

InChI=1S/C7H16N2O2S/c8-4-3-7-12(10,11)9-5-1-2-6-9/h1-8H2

InChI Key

OSDWCMNBYAUVMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Intermediate 27 (0.139 g) in isopropanol (7.6 ml) and water (1.3 ml) was treated with sodium borohydride (0.081 g), and the mixture was stirred at room temperature under nitrogen for 19 h. Glacial acetic acid (0.45 ml) was added cautiously and the mixture heated at 80° C. for 2 h. The solvents were evaporated in vacuo to give a white solid, which was dissolved in methanol and applied to a sulphonic acid ion exchange cartridge (10 g Isolute SCX). Elution with methanol followed by 10% 0.880 ammonia in methanol, and evaporation of the ammonia/methanol fraction gave the title compound as a white solid (0.027 g).
Name
Intermediate 27
Quantity
0.139 g
Type
reactant
Reaction Step One
Quantity
0.081 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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